molecular formula C15H21NO2 B13919495 1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one

1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one

Cat. No.: B13919495
M. Wt: 247.33 g/mol
InChI Key: CIHQKPZQOORNIJ-UHFFFAOYSA-N
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Description

1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one is a ketone derivative featuring a phenyl ring substituted with a 2-(piperidin-1-yl)ethoxy group at the 3-position. This compound is of interest in medicinal chemistry due to its resemblance to pharmacologically active scaffolds, particularly in anti-ulcer and CNS-targeting agents . Its synthesis likely involves coupling reactions or Mannich-type processes, as seen in structurally related compounds .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

1-[3-(2-piperidin-1-ylethoxy)phenyl]ethanone

InChI

InChI=1S/C15H21NO2/c1-13(17)14-6-5-7-15(12-14)18-11-10-16-8-3-2-4-9-16/h5-7,12H,2-4,8-11H2,1H3

InChI Key

CIHQKPZQOORNIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCCN2CCCCC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one involves several steps. One common method includes the reaction of 3-(2-(Piperidin-1-yl)ethoxy)phenylboronic acid with ethanone under specific conditions . The reaction typically requires a catalyst and is carried out under inert atmosphere conditions to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, synthesis routes, and biological activities of 1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one with analogous piperidine-containing ketones:

Compound Name Structural Features Synthesis Method Pharmacological Activity Safety Data
1-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)ethan-1-one Ethoxy linker, 3-substituted phenyl, piperidine Likely via coupling or Mannich reaction (analogous to ) Not explicitly reported; structural analogs show anti-ulcer activity Limited data; piperidine derivatives often require lab-specific precautions
1–(5-(4-Chlorophenyl)-3–(4-(2-(piperidin-1-yl)ethoxy)phenyl)-4,5-dihydro-1H-pyrazol-1-yl) ethan-1-one Pyrazoline ring, 4-chlorophenyl, ethoxy-piperidine Microwave-assisted synthesis In vivo anti-ulcer activity demonstrated No explicit data; likely requires standard lab handling
1-{4-Hydroxy-3-[(piperidin-1-yl) methyl] phenyl} ethan-1-one Hydroxyphenyl, piperidinyl methyl group Microwave-assisted Mannich reaction Not reported; structural focus on crystallography and solubility analysis No hazards mentioned; hydroxyphenyl may enhance aqueous solubility
2-(4-Bromophenyl)-1-(piperidin-1-yl) ethan-1-one Direct piperidine-ketone linkage, 4-bromophenyl Transesterification and amination of 4-bromo(phenyl)acetic acid Intermediate in rhodium-catalyzed coupling reactions Lab use only; bromophenyl may pose reactivity risks
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone Fluorophenyl, direct piperidine-ketone linkage Not detailed in evidence Identified as a research chemical (non-pharmaceutical) Lab-restricted use; potential hazards require ventilation and PPE
1-(4-Piperidin-1-yl-phenyl)-ethylamine Ethylamine instead of ketone, piperidine-linked phenyl Not specified Amine group suggests CNS-targeting potential Limited safety data; ethylamine may increase bioavailability

Key Structural and Functional Differences

Substituent Effects :

  • The 3-substituted phenyl group in the target compound contrasts with 4-substituted analogs (e.g., ), which may alter electronic properties and metabolic stability.
  • Hydroxyphenyl derivatives (e.g., ) exhibit improved solubility but may suffer from rapid oxidative metabolism.

Fluorophenyl and bromophenyl derivatives (e.g., ) are often intermediates in cross-coupling reactions, highlighting the target compound’s versatility in synthetic workflows.

Detailed Research Findings

Pharmacological Insights

  • Anti-Ulcer Potential: The pyrazoline derivative showed significant in vivo anti-ulcer activity, likely due to proton pump inhibition or mucosal protection. The target compound’s ethoxy-piperidine group may mimic these effects.
  • CNS Applications : Piperidine-ethylamine derivatives (e.g., ) are explored for CNS penetration, suggesting the target compound’s utility in neuropharmacology if modified to include amine functionalities.

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